N-苄基-2-(1-乙基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a derivative of triazoloquinoxaline . It is part of a class of compounds that have shown potential as anticancer agents, specifically targeting VEGFR-2 kinase . The compound has a molecular weight of 361.405.
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The replacement of the four fused aromatic system with three fused aromatic systems is also involved in the synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazoloquinoxaline core . The compound contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .
Chemical Reactions Analysis
Triazoloquinoxaline derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
科学研究应用
正性肌力作用
N-苄基-2-(1-乙基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺衍生物已被合成并对其正性肌力作用进行了评估。一项研究表明,衍生物在分离的兔心脏制剂中表现出显着的肌力作用,表明其在治疗心力衰竭方面具有潜力。N-(1-苄基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-7-基)-2-(4-苄基哌嗪-1-基)乙酰胺尤其有效,表明了开发新心脏药物的一个有前途的途径 (Zhang et al., 2008)。
新型抗抑郁药
与 N-苄基-2-(1-乙基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺相关的化合物已显示出作为速效抗抑郁药的潜力。研究表明,4-氨基[1,2,4]三唑并[4,3-a]喹喔啉可降低大鼠的行为绝望模型中的不动性,表明具有抗抑郁特性。它们与腺苷受体的结合亲和力突出了快速抗抑郁作用的新机制 (Sarges et al., 1990)。
合成方法
相关化合物多样化合成的努力展示了化学多功能性和结构修饰的潜力,在药物开发和其他科学应用中提供了广泛的适用性。已采用 Ugi 四组分反应和铜催化的串联反应等技术来有效地获得结构多样的衍生物 (An et al., 2017)。
抗菌和抗惊厥特性
对 N-苄基-2-(1-乙基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺衍生物的抗菌和抗惊厥特性进行的进一步研究揭示了其作为针对传染病和癫痫的治疗剂的潜力。喹喔啉支架的修饰导致具有有希望的生物活性的化合物,扩大了这些分子的科学应用 (Hassan, 2013)。
未来方向
属性
IUPAC Name |
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-2-17-22-23-19-20(27)24(15-10-6-7-11-16(15)25(17)19)13-18(26)21-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWWYDLZIHYFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。